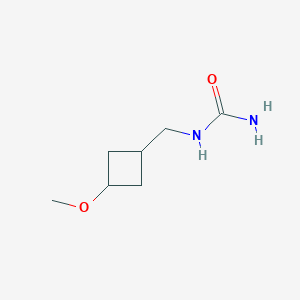
N-(3-hydroxyphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-hydroxyphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide, also known as HQTA, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. HQTA belongs to the class of quinazoline derivatives, which have been extensively studied for their biological activities.
作用機序
The exact mechanism of action of N-(3-hydroxyphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide is not fully understood. However, it has been suggested that N-(3-hydroxyphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide exerts its biological activities by inhibiting various enzymes and signaling pathways. For example, N-(3-hydroxyphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. N-(3-hydroxyphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning.
Biochemical and Physiological Effects
N-(3-hydroxyphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). N-(3-hydroxyphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), which protect cells from oxidative damage. In addition, N-(3-hydroxyphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
N-(3-hydroxyphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. N-(3-hydroxyphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide is also soluble in both water and organic solvents, which makes it easy to use in various experimental settings. However, N-(3-hydroxyphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide also has some limitations. It has been shown to have low bioavailability, which may limit its effectiveness in vivo. In addition, more research is needed to fully understand the toxicity profile of N-(3-hydroxyphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide.
将来の方向性
There are several future directions for the study of N-(3-hydroxyphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide. One direction is to further explore its potential therapeutic applications. For example, N-(3-hydroxyphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide could be studied for its potential use in the treatment of other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Another direction is to study the structure-activity relationship of N-(3-hydroxyphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide and its derivatives to identify more potent and selective compounds. Finally, more research is needed to fully understand the mechanism of action and toxicity profile of N-(3-hydroxyphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide.
合成法
N-(3-hydroxyphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide can be synthesized using a multi-step process. The first step involves the synthesis of 4-phenylquinazoline-2-thiol from 2-nitrobenzaldehyde and 4-phenylthiourea. The second step involves the synthesis of N-(3-hydroxyphenyl)-2-chloroacetamide from 3-hydroxybenzaldehyde and chloroacetyl chloride. Finally, N-(3-hydroxyphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide is synthesized by reacting N-(3-hydroxyphenyl)-2-chloroacetamide with 4-phenylquinazoline-2-thiol in the presence of a base.
科学的研究の応用
N-(3-hydroxyphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have antitumor, anti-inflammatory, and antioxidant activities. N-(3-hydroxyphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
N-(3-hydroxyphenyl)-2-(4-phenylquinazolin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2S/c26-17-10-6-9-16(13-17)23-20(27)14-28-22-24-19-12-5-4-11-18(19)21(25-22)15-7-2-1-3-8-15/h1-13,26H,14H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVMJMQWHSLPQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)SCC(=O)NC4=CC(=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxyphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Benzenesulfonyl)-2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2898942.png)
![N-ethyl-5-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2898945.png)
![[1-(4-tert-butylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B2898946.png)
![benzo[4,5]imidazo[1,2-c][1,3]dioxolo[4,5-g]quinazoline-6(5H)-thione](/img/no-structure.png)



![N-(3,4-difluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2898959.png)

![1-(2-Fluorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2898962.png)
![1-[(3-Methylphenyl)methyl]-2-(trifluoromethyl)benzimidazole](/img/structure/B2898963.png)
![2-Chloro-N-[1-(3-fluoro-5-methoxyphenyl)propan-2-yl]acetamide](/img/structure/B2898964.png)